molecular formula C19H17FN2O4 B2448746 N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 852155-35-2

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2448746
CAS No.: 852155-35-2
M. Wt: 356.353
InChI Key: ZAHRPLMZXCIFTD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Inhibitors

The compound has been identified as a part of the discovery process for selective inhibitors targeting specific kinases or receptors, suggesting its potential utility in the development of therapeutic agents. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found potent and selective Met kinase inhibitors, highlighting the structural backbone's role in achieving specificity and efficacy in kinase inhibition, which could be relevant to the research interest in "N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide" (Schroeder et al., 2009).

Role in Modulating Receptor Mechanisms

The compound may also be related to studies investigating the modulation of receptor mechanisms, such as orexin receptors, which play significant roles in feeding, arousal, stress, and drug abuse. Research on analogous compounds has demonstrated their efficacy in reducing binge eating in animal models without affecting standard food intake, pointing towards the potential of "this compound" in exploring compulsive behavior treatment options (Piccoli et al., 2012).

Investigation of Brain Receptor Densities

Research involving molecular imaging probes has utilized similar compounds to quantify receptor densities in the brains of patients with Alzheimer's disease and related conditions. This suggests a potential application for "this compound" in the development of diagnostic tools or in the study of neurodegenerative diseases (Kepe et al., 2006).

Development of Anticancer Agents

The structure has been a part of the synthesis and biological evaluation processes for compounds with potential anticancer activity. Its presence in molecules that inhibit histone deacetylases (HDACs) suggests that it could contribute to the development of new anticancer drugs by influencing gene expression through epigenetic mechanisms (Zhou et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives containing similar structural motifs have been explored for their antimicrobial and antifungal activities. Studies have synthesized and evaluated the antipathogenic potential of related compounds, indicating that "this compound" could also be investigated for its effectiveness against various bacterial and fungal strains (Limban et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-14-4-6-15(7-5-14)22(11-21-9-1-2-18(21)23)19(24)13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRPLMZXCIFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.